molecular formula C15H20N4S B6749626 1-(2-piperidin-1-ylpyridin-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine

1-(2-piperidin-1-ylpyridin-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine

Cat. No.: B6749626
M. Wt: 288.4 g/mol
InChI Key: KLSWXPXLDKFWGQ-UHFFFAOYSA-N
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Description

1-(2-piperidin-1-ylpyridin-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine is a complex organic compound that features a piperidine ring, a pyridine ring, and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

1-(2-piperidin-1-ylpyridin-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4S/c1-2-6-19(7-3-1)15-8-13(4-5-17-15)9-16-10-14-11-20-12-18-14/h4-5,8,11-12,16H,1-3,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSWXPXLDKFWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)CNCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-piperidin-1-ylpyridin-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors.

    Formation of the pyridine ring: Pyridine rings are often synthesized via condensation reactions.

    Formation of the thiazole ring: Thiazole rings can be synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Coupling reactions: The final step would involve coupling the piperidine, pyridine, and thiazole rings through appropriate linkers and under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include:

    Use of continuous flow reactors: To improve reaction efficiency and safety.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to enhance yield.

    Purification techniques: Including crystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-piperidin-1-ylpyridin-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the nitrogen-containing rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its complex structure.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-piperidin-1-ylpyridin-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-piperidin-1-ylpyridin-4-yl)-N-(1,3-thiazol-4-ylmethyl)ethanamine
  • 1-(2-piperidin-1-ylpyridin-4-yl)-N-(1,3-thiazol-4-ylmethyl)propanamine

Uniqueness

1-(2-piperidin-1-ylpyridin-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine is unique due to its specific combination of piperidine, pyridine, and thiazole rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

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